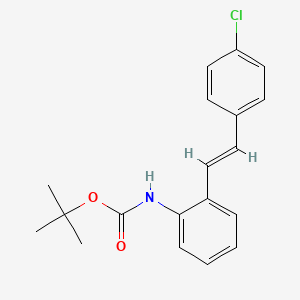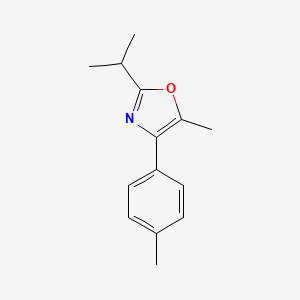![molecular formula C18H16FNO3 B12864548 3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12864548.png)
3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features a fluorine atom, a pyrrolidine ring, and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
3-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrolidine ring play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen: A nonsteroidal anti-inflammatory drug with a similar biphenyl structure.
3-Fluoro-2-pyridinecarbonitrile: A pyridine derivative with a fluorine atom at the 3-position.
Uniqueness
3-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its combination of a fluorine atom, pyrrolidine ring, and biphenyl structure. This combination imparts specific chemical properties, such as increased stability and binding affinity, making it valuable for various applications .
Properties
Molecular Formula |
C18H16FNO3 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-fluoro-6-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid |
InChI |
InChI=1S/C18H16FNO3/c19-15-7-3-6-13(16(15)18(22)23)12-4-1-2-5-14(12)17(21)11-8-9-20-10-11/h1-7,11,20H,8-10H2,(H,22,23) |
InChI Key |
UZXMZYJWOGCTBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=C(C(=CC=C3)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


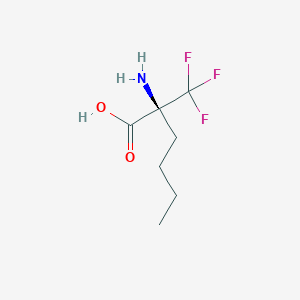
![tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate](/img/structure/B12864488.png)
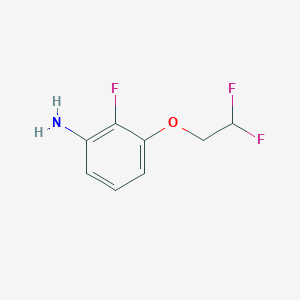


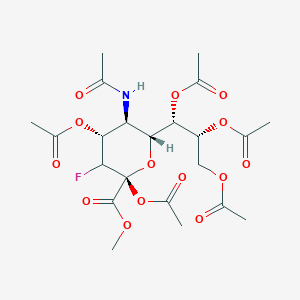
![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B12864515.png)
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12864517.png)
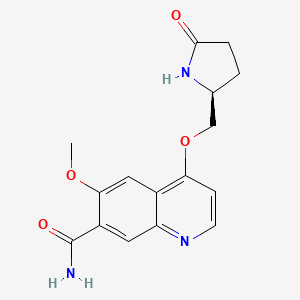
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium](/img/structure/B12864524.png)
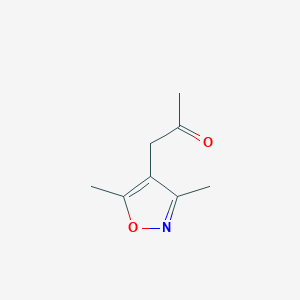
![[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate](/img/structure/B12864533.png)
